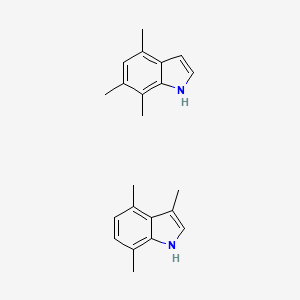

Trimethyl-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Chemistry

Indole derivatives are classified as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological receptors with high affinity. This characteristic has led to their incorporation into a vast array of pharmaceutical agents. Beyond their medicinal importance, indole-based compounds are integral to the development of organic functional materials, including dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). The reactivity of the indole nucleus, particularly at the C2 and C3 positions, allows for diverse functionalization, making it a versatile platform for synthetic chemists.

Overview of Advanced Research Trajectories for Trimethyl-1H-indole Systems

Research into this compound systems, particularly 1,1,2-trimethyl-1H-benz[e]indole, is expanding into several key areas. A primary focus is its role as a crucial intermediate in the synthesis of cyanine (B1664457) dyes. researchgate.net These dyes are of significant interest for their applications in various high-tech fields, including as near-infrared (NIR) fluorescent probes for in vivo tumor imaging and as sensitizers in dye-sensitized solar cells (DSSCs). chemicalbook.comnih.gov

Recent studies have explored the modification of the 1,1,2-trimethyl-1H-benz[e]indole scaffold to create novel derivatives with enhanced properties. For instance, the introduction of amino sugar moieties has been shown to improve the bioavailability and antimicrobial activity of the resulting compounds. Furthermore, the synthesis of chalcone (B49325) derivatives from this indole has demonstrated potential cytotoxic activity against cancer cell lines. The development of efficient, microwave-assisted synthesis methods is also a key research trajectory, enabling faster and more selective production of functionalized benzo[e]indoline derivatives with intense fluorescence. researchgate.net

Physicochemical Properties of 1,1,2-Trimethyl-1H-benz[e]indole

The physical and chemical properties of 1,1,2-Trimethyl-1H-benz[e]indole are fundamental to its application in various scientific domains. It typically appears as a yellow to brown crystalline powder. chemicalbook.com

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅N | cymitquimica.com |

| Molecular Weight | 209.29 g/mol | |

| Melting Point | 111-117 °C | |

| Boiling Point | 333.7 °C (estimated) | |

| Solubility | Insoluble in water; soluble in organic solvents like DMF or methanol. | |

| Appearance | Yellow to brown crystalline powder | chemicalbook.com |

Advanced Research Applications of 1,1,2-Trimethyl-1H-benz[e]indole Derivatives

The unique structural features of 1,1,2-trimethyl-1H-benz[e]indole make it a valuable precursor for a range of advanced materials.

| Derivative Type | Synthesis Method | Research Application | Source(s) |

| Near-Infrared Fluorescent Probes | Reaction with acrylic acid derivatives under microwave irradiation. | Bioimaging and dye-sensitized solar cells. | |

| Anticancer Agent Precursors | Reaction with aryl aldehydes to form chalcone derivatives. | Investigated for cytotoxicity against breast cancer cells. | |

| Antimicrobial Agents | Coupling with amino sugars. | Shows activity against Gram-positive bacteria and fungi. | |

| Cyanine Dyes | Condensation with various aldehydes. | Used in in-vivo tumor imaging and as sensitizers in DSSCs. | researchgate.netchemicalbook.com |

Properties

CAS No. |

30642-36-5 |

|---|---|

Molecular Formula |

C22H26N2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

3,4,7-trimethyl-1H-indole;4,6,7-trimethyl-1H-indole |

InChI |

InChI=1S/2C11H13N/c1-7-6-8(2)10-4-5-12-11(10)9(7)3;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h2*4-6,12H,1-3H3 |

InChI Key |

ZLBQDFFUJTUPQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)C)C.CC1=CC(=C2C=CNC2=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl 1h Indole and Substituted Analogues

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly using palladium, has become a cornerstone for the construction of the indole (B1671886) nucleus. These methods are favored for their mild reaction conditions and broad functional group tolerance. nih.gov

Palladium-Mediated Cyclization and Cross-Coupling Strategies

Palladium catalysts are instrumental in forming the indole ring through various cyclization and cross-coupling reactions. nih.gov These strategies often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

The synthesis of certain indole alkaloids utilizes intramolecular oxidative coupling as a key step. sioc-journal.cn This strategy can create complex polycyclic spiroindoline scaffolds. sioc-journal.cn For instance, the reaction of tryptamine-incorporated amides can lead to the formation of a quaternary spiroindoline carbon center. sioc-journal.cn While direct examples for trimethylindole are not extensively detailed, the principle of palladium-catalyzed intramolecular oxidative C-H/C-H coupling is a powerful tool for constructing substituted indoles. rsc.org These reactions typically involve the formation of a bond between two C-H bonds, which is a challenging but highly efficient transformation. rsc.org The coupling often occurs at the C3 position of the indole due to its inherent nucleophilicity. rsc.org

The Sonogashira cross-coupling reaction is a powerful method for synthesizing 2-substituted and 2,3-disubstituted indoles. nih.gov This reaction typically involves the coupling of an o-haloaniline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov The resulting 2-alkynylaniline intermediate can then undergo cyclization to form the indole ring. nih.gov

One-pot procedures combining the Sonogashira coupling and subsequent cyclization are particularly efficient. nih.govthieme-connect.com For example, o-iodoanilines can be coupled with terminal alkynes under standard Sonogashira conditions, followed by treatment with sodium hydroxide (B78521) to afford 2-substituted indoles in high yields. thieme-connect.com This method tolerates various functional groups, including halides, nitro, and cyano groups. thieme-connect.com Both conventional heating and microwave irradiation can be employed for the cyclization step. thieme-connect.com

| Reactants | Catalyst System | Conditions | Product | Yield |

| N,N-dimethyl-2-iodoaniline, Phenylacetylene, Ethyl 4-iodobenzoate | PdCl2(PPh3)2, CuI | Et3N, CH3CN, 60 °C | Substituted Indole | Good |

| o-Iodoaniline, Terminal Alkyne | PdCl2(PPh3)2, CuI | 1. Et3N, rt; 2. NaOH, 180 °C (MW) | 2-Substituted Indole | High |

| 2-Bromoanilides, Terminal Alkynes | Pd catalyst, X-Phos ligand | Cs2CO3, DMF | 2,3-Disubstituted Indoles | Good to Excellent |

This table summarizes conditions for Sonogashira coupling in indole synthesis. nih.govthieme-connect.comorganic-chemistry.org

The development of asymmetric methods to construct chiral indole derivatives is of great importance. Catalytic asymmetric indolization represents a fundamental approach to creating chiral indoles by constructing the ring de novo. nih.gov One strategy involves a rhodium-catalyzed enantioselective [3+2] cycloaddition of C(3)-substituted indoles with carbenoids derived from 4-aryl-1-sulfonyl-1,2,3-triazoles. acs.org This method provides access to uniquely substituted pyrroloindoline products. acs.org Another approach utilizes a desymmetrizing [3+2] annulation strategy, where a rhodium-catalyzed reaction between ortho-amino arylboronic acids and 2,2-disubstituted cyclopentene-1,3-diones yields N-unprotected cyclopenta[b]indoles with an all-carbon quaternary stereocenter. nih.govresearchgate.net

Boron-Catalyzed Formylation of Indoles

Boron-based catalysts have emerged as effective reagents for the C-H formylation of indoles. acs.org Specifically, boron trifluoride diethyl etherate (BF3·OEt2) can act as a stoichiometric catalyst for the formylation of indoles using trimethyl orthoformate (TMOF) as the formylating agent. acs.orgfigshare.com This method allows for the rapid and efficient synthesis of a variety of C-formylindoles. acs.org The reaction is notable for its operational simplicity, use of inexpensive reagents, and short reaction times, often proceeding to completion within minutes at room temperature. researchgate.net

Initial studies showed that using other catalysts like Bi(OTf)3 with trimethyl orthoformate or triethyl orthoformate led to the formation of tris(indolyl)methane instead of the desired formylated product. acs.org In contrast, BF3·OEt2 selectively promotes the formylation. acs.org

| Indole Substrate | Formylating Agent | Catalyst | Conditions | Product | Yield |

| Indole | Trimethyl orthoformate (TMOF) | BF3·OEt2 | DCM, rt, 5 min | 3-Formylindole | High |

| Indole | Triethyl orthoformate (TEOF) | Bi(OTf)3 | DCM, rt | Tris(indolyl)methane | 82% |

| Indole | Trimethyl orthoformate (TMOF) | Bi(OTf)3 | DCM, rt | Tris(indolyl)methane | 93% |

This table illustrates the outcomes of indole formylation with different catalysts. acs.org

Microwave-Assisted Synthetic Protocols for Trimethyl-1H-indole Derivatives

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.com These advantages are particularly beneficial for the synthesis of indole derivatives. nih.govthieme-connect.comresearchgate.net

Microwave irradiation has been successfully applied to the Sonogashira coupling-cyclization sequence for the synthesis of substituted indoles. nih.govthieme-connect.com For example, the reaction of o-iodoanilines with terminal alkynes followed by NaOH-mediated cyclization can be efficiently carried out under microwave heating at 180°C for 20 minutes to produce 2-substituted indoles. thieme-connect.com This one-pot, three-component coupling reaction is a versatile method for creating a library of polysubstituted indoles. nih.gov

Furthermore, microwave-assisted annulation reactions of 1,1,2-trimethyl-1H-benzo[e]indole with reagents like acrylic acid have been used to create novel fluorescent building blocks. dergipark.org.trresearchgate.net The use of microwave heating can significantly accelerate these reactions. researchgate.net For instance, a microwave-promoted cycloisomerization of 2-alkynylanilines in water has been developed, providing a straightforward and metal-free method to obtain 1H-indole and 2-substituted indoles. elte.hu

| Reaction Type | Reactants | Conditions | Product | Key Advantage |

| Sonogashira Coupling-Cyclization | o-Iodoaniline, Terminal Alkyne | 1. Pd/Cu catalyst, rt; 2. NaOH, 180°C (MW) | 2-Substituted Indole | Rapid, high yield |

| Annulation Reaction | 1,1,2-Trimethyl-1H-benzo[e]indole, Acrylic Acid | Microwave irradiation | Functionalized Benzo[e]indoline | Efficient synthesis of fluorescent compounds |

| Cycloisomerization | 2-Alkynylaniline | Water, 200°C (MW) | 1H-Indole/2-Substituted Indole | Metal-free, green synthesis |

This table highlights various microwave-assisted syntheses of indole derivatives. thieme-connect.comresearchgate.netelte.hu

Reactions Involving 2,3-Dihydro-2-methylene-1,3,3-trimethyl-1H-indole (Fischer's Base)

2,3-Dihydro-2-methylene-1,3,3-trimethyl-1H-indole, commonly known as Fischer's base, is a key intermediate in the synthesis of various compounds, including cyanine (B1664457) dyes. lmaleidykla.lt Its exocyclic methylene (B1212753) group possesses an electron-rich character, making it a versatile nucleophile in various chemical transformations. lmaleidykla.ltcymitquimica.com

Michael-Type Addition Reactions

Fischer's base readily participates in Michael-type addition reactions with a range of electrophilic olefins. lmaleidykla.ltarkat-usa.org These reactions involve the conjugate addition of the enamine-like exocyclic double bond to an α,β-unsaturated compound.

The reaction of Fischer's base with nitro-olefins, such as nitroethylene (B32686) and its derivatives, has been studied. arkat-usa.org These reactions, typically conducted in ether at low temperatures, yield Michael-type adducts. arkat-usa.org For instance, the reaction with nitroethylene, in the presence of hydroquinone (B1673460) to prevent polymerization, results in the corresponding adduct. arkat-usa.org Similarly, reactions with cyclic nitro-olefins produce a mixture of diastereomeric adducts. arkat-usa.org

A notable study investigated the Michael addition of Fischer's base to (E)-β-nitrostyrenes. lmaleidykla.ltresearchgate.net This reaction proceeds with high selectivity to afford (E)-2-[2-(phenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indoles as the major product. lmaleidykla.lt The reaction can be carried out in boiling ethanol (B145695) without a catalyst. lmaleidykla.lt The geometry of the products has been confirmed by single-crystal X-ray analysis. lmaleidykla.ltresearchgate.net

Furthermore, the reaction of Fischer's base with nitrovinyl ethers also initially forms Michael-type adducts. arkat-usa.org However, these adducts can readily undergo elimination of an alkoxy group to yield nitrodiene derivatives. arkat-usa.org

Table 1: Examples of Michael Addition Reactions with Fischer's Base

| Electrophile | Reaction Conditions | Product Type | Reference |

| Nitro-olefins | Ether, -15°C to -5°C | Michael-type adducts | arkat-usa.org |

| (E)-β-Nitrostyrenes | Boiling ethanol | (E)-2-[2-(phenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indoles | lmaleidykla.lt |

| Nitrovinyl ethers | Ether | Michael-type adducts, followed by elimination to nitrodienes | arkat-usa.org |

Alkylation and Functionalization of the Methylene Group

The exocyclic methylene group of Fischer's base is nucleophilic and can be readily alkylated and functionalized with various electrophiles. arkat-usa.orgmt.com Historically, one of the earliest examples of an enamine reaction was the double alkylation of Fischer's base with methyl iodide. arkat-usa.org

This reactivity extends to a range of other electrophilic reagents, including:

Acyl halides arkat-usa.org

Diketene arkat-usa.org

Sulfenyl and sulfonyl halides arkat-usa.org

Isocyanates arkat-usa.org

Diazonium salts arkat-usa.org

The alkylation of Fischer carbene complexes with dihalomethanes under phase-transfer catalysis conditions can lead to novel annulation reactions and the formation of cyclic products. researchgate.net This highlights a unique reactivity pattern for Fischer carbene complexes. researchgate.net

Alkylation can also be achieved using alkyl halides in the presence of a base. libretexts.org For instance, the N-alkylation of 5-aryl-2,3,3-trimethyl-3H-indole derivatives can be used to synthesize 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives. google.com This reaction is typically carried out at temperatures between 20°C and 180°C in various solvents. google.com

Metal-Free Approaches to this compound Derivatives

Recent advancements in organic synthesis have focused on the development of metal-free methods for the construction of indole rings, offering more environmentally benign and cost-effective alternatives to traditional metal-catalyzed processes. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net

One such approach involves the cyclization of aryl triazole-containing compounds. mdpi.com This two-step method begins with a Dimroth equilibrium, followed by nitrogen extrusion, Wolff rearrangement, and nucleophilic amine addition to form N-aryl ethene-1,1-diamines. mdpi.com In the second step, these intermediates are cyclized in the presence of iodine to yield 1H-indoles. mdpi.com This strategy allows for the synthesis of indoles with N-substituents at the C2 position. mdpi.com

Another metal-free strategy utilizes a base-promoted sequential alkylation/cyclization/isomerization of ethyl 3-(o-trifluoroacetamidoaryl)-1-propargyl esters to synthesize 2-acyl and 2-ethoxycarbonyl-3-alkenyl indoles. chim.it The reaction proceeds through an allenyl intermediate. chim.it Tandem-type cyclization-carboxylation reactions of ortho-alkynylaniline derivatives using only potassium carbonate under a carbon dioxide atmosphere can provide 3-carboxylated indoles without the need for a transition metal catalyst. chim.it

Furthermore, a metal-free electrochemical intramolecular C(sp2)-H amination using iodine as a mediator enables the synthesis of indole derivatives from 2-vinyl anilines. organic-chemistry.org

Carbonylative Synthesis and Functionalization of Indoles

Carbonylative reactions, which introduce a carbonyl group into a molecule, represent a powerful tool for the synthesis and functionalization of indoles. nih.govbeilstein-journals.orgresearchgate.net These methods often utilize carbon monoxide or its surrogates. beilstein-journals.org

Metal-catalyzed carbonylative reduction of organic nitro compounds has been employed for indole synthesis. nih.govbeilstein-journals.org For example, 2-nitrostyrene derivatives can be converted to indoles under high pressure and temperature using catalysts like Fe(CO)5, Ru3(CO)12, or Rh6(CO)16. nih.govbeilstein-journals.org

Palladium-catalyzed carbonylation reactions of halide compounds are also significant. nih.govbeilstein-journals.org A one-pot, domino reaction involving C,N-coupling, carbon monoxide insertion, and a Suzuki-Miyaura coupling can be used to synthesize 2-aroylindoles from 2-gem-dibromovinylaniline. nih.govbeilstein-journals.org

Palladium(II)-catalyzed carbonylative double cyclization of functionalized 2-alkynylanilines can produce 3,4-dihydro-1H-furo[3,4-b]indol-1-ones. nih.gov Direct C-H carbonylation of indoles is an effective method for synthesizing indole derivatives with a carbonyl function, particularly at the 3-position. nih.gov

Table 2: Carbonylative Synthesis Strategies for Indoles

| Starting Material | Catalyst/Reagents | Product Type | Reference |

| 2-Nitrostyrene derivatives | Fe(CO)5, Ru3(CO)12, or Rh6(CO)16 / CO | Indoles | nih.govbeilstein-journals.org |

| 2-gem-Dibromovinylaniline | Palladium catalyst / CO | 2-Aroylindoles | nih.govbeilstein-journals.org |

| Functionalized 2-alkynylanilines | PdI2 / KI / CO | 3,4-Dihydro-1H-furo[3,4-b]indol-1-ones | nih.gov |

| Indoles | Pd(dppf)Cl2 / Secondary amines | Indol-3-α-ketoamides and indol-3-amides | beilstein-journals.org |

General Indole Ring Construction Strategies Relevant to Trimethylation

The construction of the indole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions and strategies developed over the years. nih.gov Many of these can be adapted for the synthesis of this compound and its derivatives.

The Fischer indole synthesis is a classic and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govresearchgate.net For the synthesis of 2,3,3-trimethyl-3H-indolenine, a precursor to many trimethyl-indole derivatives, the Fischer synthesis can be employed using phenylhydrazine and 3-methylbutan-2-one. researchgate.net

Another general strategy involves the annelation of a pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring. nih.gov This is the most common approach. nih.gov A less common strategy is the annelation of a benzene ring onto a pyrrole. nih.gov The least explored strategy involves the construction of both rings from acyclic precursors. nih.gov One such novel approach utilizes a Stille coupling to form the C(3a)-C(7a) bond, followed by an electrocyclic ring closure of the resulting trienecarbamate. nih.gov

Reductive cyclization of ortho-nitrostyrenes is another powerful method for constructing the indole core. chimia.ch This can be achieved using various reducing agents and provides a direct route to the indole ring system. chimia.ch

Palladium-catalyzed annulation between iodoanilines and ketones offers a versatile route to substituted indoles. acs.org This method allows for the formation of the indole ring from readily available starting materials. acs.org

Reaction Mechanisms and Mechanistic Elucidation in Trimethyl 1h Indole Synthesis

Proposed Catalytic Pathways

Catalysis offers efficient and selective routes to the indole (B1671886) core. Both palladium and Lewis acids have proven to be powerful tools in this regard, each operating through distinct mechanistic cycles.

Palladium-Catalyzed Mechanism Investigations

Palladium-catalyzed reactions are among the most versatile methods for constructing substituted indoles. These transformations often proceed through a common Pd(0)/Pd(II) catalytic cycle, though the specific steps can vary.

One of the most well-established mechanisms is the Larock heteroannulation, which couples an o-haloaniline with a disubstituted alkyne. ub.edu The proposed mechanism initiates with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by the oxidative addition of the o-iodoaniline to the Pd(0) center, creating an arylpalladium(II) intermediate. The alkyne then coordinates to this intermediate and undergoes a regioselective syn-insertion into the aryl-palladium bond. The resulting vinylpalladium species undergoes an intramolecular cyclization where the nitrogen atom displaces the halide, forming a six-membered palladacycle. The final step is a reductive elimination that yields the 2,3-disubstituted indole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. ub.edu The regioselectivity of this reaction typically places the bulkier substituent of the alkyne at the C2 position of the indole ring. ub.edu

Another prominent palladium-catalyzed route involves the intramolecular cyclization of 2-alkynylanilines. In one studied mechanism, a Pd(II) catalyst activates the alkyne for intramolecular aminopalladation, which is facilitated by an isonitrile ligand. mdpi.com This step forms a vinylpalladium intermediate which, after subsequent reactions, leads to the indole product. The catalyst can be regenerated by an oxidant like dioxygen (O₂). mdpi.com

In a different approach, the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines yields 2-substituted-3-(1-alkenyl)indoles. The proposed mechanism likely involves the formation of a palladium-hydride species that inserts into the alkyne, followed by a bond rearrangement to construct the indole ring. organic-chemistry.org The nature of the palladium catalyst and ligands can significantly influence the reaction's outcome, sometimes leading to different isomers or products. For instance, using PdCl₂ can favor the formation of 2,3-disubstituted indoles, while a Pd(OAc)₂/LiCl system might yield N-alkylated-2-alkynylaniline derivatives instead. mdpi.com

| Catalyst System | Starting Materials | Key Mechanistic Feature | Product Type |

| Pd(OAc)₂ / LiCl | o-Iodoaniline, Internal Alkyne | Larock Heteroannulation: Oxidative addition, alkyne insertion, cyclization, reductive elimination. ub.edu | 2,3-Disubstituted Indoles |

| PdCl₂(CH₃CN)₂ | N-Acyl-2-alkynylanilines | Intramolecular C-N bond addition to the alkyne, involving acyl group migration. mdpi.com | 3-Acyl-indoles |

| Pd(OAc)₂ / P(n-Bu)₃ | 2-(1-Alkynyl)-N-alkylideneanilines | Formation of a palladium-hydride species, insertion into the alkyne, and bond rearrangement. organic-chemistry.org | 2-Substituted-3-(1-alkenyl)indoles |

| Pd(II) / Isonitrile / O₂ | o-Alkynyltrifluoroacetanilides, Isonitrile, Amines | Intramolecular aminopalladation of the alkyne activated by the isonitrile-ligated Pd(II) species. mdpi.com | 2-Substituted 1H-indole-3-carboxamidines |

Lewis Acid-Mediated Reaction Mechanisms

Lewis acids catalyze indole synthesis by activating substrates toward nucleophilic attack, often enabling reactions under mild conditions. nih.gov A general and efficient method involves the cyclization of methyl phenyldiazoacetates bearing an ortho-imino group. organic-chemistry.orgscispace.com

The proposed mechanism begins with the activation of the imine by the Lewis acid (e.g., BF₃·Et₂O, TiCl₄, SnCl₄). nih.govorganic-chemistry.org This coordination enhances the electrophilicity of the iminium carbon, which then undergoes an intramolecular electrophilic attack by the nucleophilic diazo carbon. nih.govscispace.com This step forms a diazonium ion intermediate. Subsequent expulsion of a stable dinitrogen (N₂) molecule and dissociation of the Lewis acid furnishes the final 2,3-substituted indole product. nih.govscispace.com The significant difference in basicity between the starting imine and the resulting indole is considered a key driving force for the high catalytic turnover. nih.gov This method is highly efficient, with some Lewis acids providing quantitative yields in minutes at low catalyst loadings. organic-chemistry.org

In the context of the Nenitzescu indole synthesis, which traditionally produces 5-hydroxyindoles, Lewis acids like ZnCl₂ have been shown to play a crucial activating role. tarjomefa.comtarjomefa.com The mechanism involves the initial complexation of the enaminone substrate with the Lewis acid. tarjomefa.com This coordination increases the acidity of the N-H proton, facilitating deprotonation to form a highly nucleophilic complex. tarjomefa.com This nucleophilic species then attacks p-benzoquinone in a Michael-type addition, followed by cyclization and aromatization to yield the indole core. tarjomefa.com The amount of Lewis acid required can vary from catalytic to stoichiometric depending on the specific substrates used. tarjomefa.com

| Lewis Acid Catalyst | Substrate Type | Proposed Mechanism |

| BF₃·Et₂O, TiCl₄, SnCl₄, Cu(OTf)₂ | Methyl phenyldiazoacetate with ortho-imino group | Imine activation, intramolecular electrophilic attack by diazo carbon, N₂ expulsion. nih.govorganic-chemistry.org |

| ZnCl₂ | Enaminone and p-benzoquinone (Nenitzescu reaction) | Enaminone activation via complexation, deprotonation, Michael addition to quinone, cyclization. tarjomefa.comtarjomefa.com |

| BF₃·Et₂O | Activated spiro-aziridine oxindole (B195798) and indole | Ring-opening of aziridine (B145994) via Friedel-Crafts attack by indole, followed by intramolecular C-2 annulation. rsc.org |

Mechanistic Studies of Non-Catalytic Transformations

While catalytic methods are prevalent, several non-catalytic transformations provide unique pathways to the indole scaffold through mechanisms involving hydrogen transfer or skeletal rearrangements.

Hydrogen Autotransfer Mechanisms

Hydrogen autotransfer, also known as the "borrowing hydrogen" strategy, is an atom-economical process that uses simple alcohols as alkylating agents. researchgate.netua.es This methodology can be mediated by transition metals but also has metal-free variants.

In a proposed metal-free mechanism for the C3-alkylation of indoles, a base such as potassium hydroxide (B78521) (KOH) is sufficient to promote the reaction at high temperatures. ua.es The process is believed to start with the base-mediated dehydrogenation of a primary or secondary alcohol to generate a transient aldehyde or ketone in situ. The highly nucleophilic C3 position of the indole then undergoes a condensation reaction with this electrophilic carbonyl intermediate. The resulting vinylidene-type intermediate is subsequently reduced to the final C3-alkylated indole. The hydrogen for this reduction step is supplied by another molecule of the starting alcohol, which is concurrently oxidized, thus propagating a chain process. chemrxiv.orgchemrxiv.org

Transition-metal-catalyzed versions of this mechanism are also common. For example, iron complexes can act as bifunctional catalysts. researchgate.net The proposed cycle begins with the dehydrogenation of an alcohol to an aldehyde/ketone, facilitated by the iron catalyst and a base. researchgate.net This is followed by condensation with the indole to form an indolyl alkene. The same iron catalyst, which now exists as an iron-hydride species, hydrogenates the intermediate to furnish the C3-alkylated indole. researchgate.net Ruthenium complexes have also been used in tandem reactions combining Fischer indole synthesis with hydrogen autotransfer. researchgate.netthieme-connect.com

Ring-Opening and Cyclization Processes

The synthesis of indoles can be achieved through domino reactions that involve the opening of a strained or reactive ring followed by an intramolecular cyclization.

One such strategy employs aryl triazoles as precursors. In a metal-free, two-step sequence, the triazole ring is opened at high temperatures. mdpi.com This process involves a Dimroth equilibrium, followed by the extrusion of dinitrogen and a Wolff-type rearrangement to form a ketenimine intermediate. This reactive intermediate is then trapped by an amine nucleophile to generate an N-aryl ethene-1,1-diamine. In the second step, this diamine intermediate is treated with an oxidant like iodine, which induces an oxidative cyclization to form the final indole product. mdpi.com

Another approach utilizes the ring-opening of activated aziridines. In a regioselective process, the ring of a 2-(2-haloaryl)-3-alkyl-N-tosylaziridine is opened by a nucleophile like thiophenol. organic-chemistry.org The resulting intermediate then undergoes an intramolecular C-N cyclization, often mediated by copper, followed by aromatization through the elimination of the thiophenol to yield the indole. organic-chemistry.org Lewis acids can also mediate the domino ring-opening and cyclization of activated spiro-aziridine oxindoles with indoles. rsc.org The mechanism involves a Friedel–Crafts-type attack of the indole C3-position on the activated aziridine, followed by an intramolecular nucleophilic attack from the aziridine nitrogen to form a fused polycyclic pyrrolidine (B122466) system. rsc.org

Protonation Site Analysis of Indole Systems

The basicity and site of protonation of the indole ring are fundamental properties that influence its reactivity, particularly under acidic conditions. Unlike typical amines, the nitrogen lone pair in indole is part of the aromatic π-system, making it only weakly basic. wikipedia.org

Experimental and theoretical studies have consistently shown that the preferred site of protonation is not the nitrogen atom (N1), but the C3 carbon of the pyrrole (B145914) ring. wikipedia.orgconicet.gov.aracs.org The protonated form has a pKa of approximately -3.6. wikipedia.org The kinetic and thermodynamic preference for C3 protonation is attributed to the stability of the resulting 3H-indolium cation. bhu.ac.in In this cation, the positive charge is delocalized over the nitrogen and C2 atoms while preserving the aromaticity of the fused benzene (B151609) ring. bhu.ac.in Protonation at N1 or C2 would disrupt the aromatic system to a greater extent.

Spectroscopic studies have provided clear evidence for the site of protonation. The electronic absorption spectrum of protonated indole shows a characteristic absorption in the UV region (around 350 nm), which is assigned to the most stable C3-protonated isomer. conicet.gov.ar Other isomers, such as the one protonated at C2, absorb at longer wavelengths in the visible region (around 488 nm). conicet.gov.ar Protonation on the nitrogen atom results in a blue-shifted transition relative to the C3 isomer. conicet.gov.ar

The presence of substituents can slightly alter the protonation behavior. For 3-methylindole, the most stable protonation site remains the C3 carbon. conicet.gov.ar However, if the C3 position is already substituted, electrophilic attack, including protonation, can occur at other positions, such as C2 or even on the benzene ring (e.g., C5) under strongly acidic conditions where the pyrrole ring is deactivated by initial protonation. bhu.ac.in

| Indole System | Most Stable Protonation Site | Method of Analysis | Key Finding |

| Indole (unsubstituted) | C3 | Experimental (Spectroscopy), Theoretical (Calculations) conicet.gov.ar | C3-protonated isomer is the lowest-energy form, absorbing at ~350 nm. conicet.gov.ar |

| Indole (unsubstituted) | C3 | pKa Measurement | The pKa of the C3-protonated form is approximately -3.6. wikipedia.org |

| 3-Methylindole | C3 | Theoretical (Calculations) conicet.gov.ar | C3 protonation remains the most stable, with a calculated proton affinity slightly lower than unsubstituted indole. conicet.gov.ar |

| N-aminoindoles | Amino Group (exocyclic N) | Experimental (pKa, NMR), Theoretical (Calculations) rsc.org | For N-aminoindoles, protonation occurs preferentially on the exocyclic amino group rather than the ring atoms. rsc.org |

Structural Characterization and Advanced Analysis of Trimethyl 1h Indole Derivatives

Single Crystal X-ray Diffraction Studies of Trimethylated Indoles

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise solid-state structure of crystalline compounds. This technique has been successfully applied to various trimethylated indole (B1671886) derivatives, providing invaluable insights into their molecular geometry, bond lengths, and bond angles. publish.csiro.auresearchgate.net

For instance, the crystal structures of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives (where R = 4-CN and 4-Cl) have been determined. researchgate.net The compound with the 4-CN substituent crystallizes in a monoclinic space group, P21/c, while the 4-Cl derivative crystallizes in the P21/n space group. researchgate.net These studies reveal that the molecules adopt an s-cis conformation with respect to the C=O and C=C bonds and an E configuration around the exocyclic C-C double bond. researchgate.net

Similarly, the structural analysis of 4,6-dibromo-2,3,3-trimethyl-3H-indole and its quaternized salt showcases the power of SC-XRD. iucr.org The neutral molecule exists as a single entity in the asymmetric unit, while the salt form contains the organic cation and an iodide anion. iucr.org Another example is the key intermediate of the anti-cholesterol drug fluvastatin, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which crystallizes in the orthorhombic space group Pna21. scirp.org

The molecular structures of several other complex indole derivatives have also been elucidated using SC-XRD, confirming their chemical composition and spatial arrangement. dergipark.org.trmdpi.com These analyses are crucial for understanding the structure-property relationships that govern the behavior of these molecules.

Table 1: Crystallographic Data for Selected Trimethyl-1H-indole Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

| (E)-2,3-dihydro-2-(4-cyanophenylacylidene)-1,3,3-trimethyl-1H-indole | C₂₀H₁₈N₂O | Monoclinic | P21/c | researchgate.net |

| (E)-2,3-dihydro-2-(4-chlorophenylacylidene)-1,3,3-trimethyl-1H-indole | C₁₉H₁₈ClNO | Monoclinic | P21/n | researchgate.net |

| 4,6-Dibromo-2,3,3-trimethyl-3H-indole | C₁₁H₁₁Br₂N | Orthorhombic | Not specified | iucr.org |

| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Not specified | Orthorhombic | Pna21 | scirp.org |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netdergipark.org.trmdpi.comtriazolo [3,4-b] researchgate.netdergipark.org.trnih.govthiadiazole | Not specified | Not specified | Not specified | mdpi.com |

Supramolecular Interactions within Crystal Lattices

Weak hydrogen bonds, such as C-H···O and C-H···π interactions, are significant forces in the crystal packing of trimethylated indoles. In the crystal structure of (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives, weak intra- and intermolecular C-H···O hydrogen bonds contribute to the stabilization of the crystal structure. researchgate.net The significance of the N-H···O hydrogen bond interaction in the crystal structure of indole derivatives has also been documented. mdpi.com

C-H···π interactions, where a C-H bond acts as a hydrogen bond donor to a π-system, are also frequently observed. For instance, in one of the aforementioned (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives, weak C-H···π interactions involving the phenyl ring attached to the carbonyl group and the phenyl of the indole fragment are present. researchgate.net These interactions are crucial for understanding molecular recognition and the bioactivity of macromolecules. mdpi.com The study of these interactions is important for understanding similar bioactive molecules. mdpi.com

The way molecules stack upon one another in the crystal lattice is another crucial aspect of supramolecular chemistry. In some trimethylated indole derivatives, an antiparallel stacking mode is observed, which can be favored by the formation of weak C-H···π interactions in a head-to-tail arrangement. researchgate.net The packing in some indole derivatives is primarily driven by π···π interactions between different aromatic rings within the molecules. mdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts within a crystal. This analysis has been applied to compounds like 4,6-dibromo-2,3,3-trimethyl-3H-indole to understand the nature of the intermolecular contacts present. iucr.org In some cases, molecules are linked by C-Br···π halogen bonds, forming zigzag chains. iucr.org In others, layers are formed through a combination of C-H···Br hydrogen bonds and C-Br···Br as well as C-Br···I halogen bonds. iucr.org

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment and connectivity of atoms within a molecule. researchgate.net

For this compound derivatives, ¹H NMR spectra reveal characteristic signals for the methyl groups and aromatic protons. For example, in the ¹H NMR spectrum of methyl 6-bromo-2-methyl-1H-indole-3-carboxylate, distinct signals are observed for the methyl protons and the protons on the indole ring. unina.it Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. mdpi.comunina.it

Advanced 2D NMR techniques are particularly powerful for unambiguous assignments. iisc.ac.in For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations between protons and carbons, helping to piece together complex molecular structures. ipb.pt The chemical shifts in the ¹H NMR spectrum of indole and its derivatives are characteristic of aromatic compounds, with the protons on the heterocyclic ring showing distinct coupling patterns. ipb.pt

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. unina.it This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

For various this compound derivatives, HRMS has been used to confirm their elemental composition. unina.ituminho.pt For example, the molecular formula of 1,2,3-trimethyl-1H-indole has been confirmed by its mass spectrum, which shows a prominent molecular ion peak. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: Mass Spectrometry Data for 1,2,3-Trimethyl-1H-indole

| m/z | Relative Intensity | Ion |

| 159 | 87.50% | [M+H]⁺ |

| 158 | 99.99% | [M]⁺ |

| 144 | 56.80% | [M-CH₃]⁺ |

| 77 | 11.80% | [C₆H₅]⁺ |

Data sourced from PubChem CID 74788 nih.gov

Vibrational Spectroscopy (FT-IR) in Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. botanyjournals.com This is achieved by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

In the context of this compound derivatives, FT-IR spectra show characteristic absorption bands for various functional groups. The FT-IR spectrum of indole itself is characterized by a peak around 3406 cm⁻¹ corresponding to the N-H stretch, and peaks in the 3022-3049 cm⁻¹ range for C-H stretching. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. researchgate.net

For substituted trimethylated indoles, the FT-IR spectra reveal additional bands corresponding to the specific functional groups present. For instance, in a derivative containing a carbonyl group, a strong absorption band characteristic of the C=O stretch would be observed. dergipark.org.tr The precise position of these bands can provide further insights into the molecular structure and bonding environment. researchgate.net

UV-Vis Spectroscopy in Electronic Structure and Bandgap Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of conjugated systems, such as this compound and its derivatives. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic transitions within a molecule, which is directly related to its electronic structure and conjugation length.

For indole derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π→π* transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the molecular structure. Substituents on the indole ring, extension of the π-conjugated system, and the polarity of the solvent can all induce shifts in the absorption bands. These shifts are often described as bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths). The analysis of these spectra is crucial for understanding the effects of structural modifications on the electronic properties of the molecules. chemrxiv.orgresearchgate.net

Furthermore, UV-Vis absorption data is instrumental in determining the optical bandgap (Eg) of a material. The optical bandgap represents the minimum energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This parameter is particularly important for materials used in optoelectronic devices. The onset of the absorption band (λ_onset) in the UV-Vis spectrum can be used to estimate the optical bandgap using the relationship Eg = hc/λ_onset, where h is Planck's constant and c is the speed of light. sci-hub.seacs.org A more precise method involves using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) through the equation: (αhν)^m = A(hν - Eg), where A is a constant and the exponent m depends on the nature of the electronic transition (typically m=2 for direct transitions in molecules). ed.ac.uk

Detailed Research Findings

Research on various this compound derivatives has demonstrated the utility of UV-Vis spectroscopy in characterizing their electronic properties. For instance, a study on semisquaraine dyes (SSK 1, SSK 2, and SSK 3) derived from 1,1,2-trimethyl-1H-benzo[e]indole revealed intense absorption spectra resulting from their planar aromatic structure, extended π-electron conjugation, and intramolecular charge transfer (ICT). sci-hub.se The optical band gap (ΔEopt) for these dyes was calculated directly from the onset of absorption (λonset). sci-hub.se

In another study, the nonlinear optical crystal 2-(2-(4-(4-chloro) phenyl) vinyl)-1,1,3-trimethyl-1H-benzo[e]indolium iodide was analyzed. Its UV-visible spectrum, recorded in methanol, showed an optical window between 295 nm and 800 nm. The optical bandgap for this material was determined to be 4.2 eV, a value that indicates high-temperature stability suitable for industrial applications. researchgate.net

The influence of molecular structure on the absorption maximum (λmax) is also evident in comparative studies. Natural indole, for example, has a λmax of 270 nm. nih.govacs.org The introduction of substituents and fusion of additional rings, as seen in various derivatives, leads to significant shifts in this value. For example, hydrazone derivatives of indole-2-carbohydrazide exhibit λmax values between 330 and 350 nm, a notable bathochromic shift compared to the parent indole. unife.it

The bandgap can also be significantly altered by structural changes. In a series of donor-acceptor-donor (D–A–D) type molecules based on 1H-indole, the optical band gap for a derivative named IN-BT2T-IN was calculated to be 1.97 eV from the onset of the charge-transfer band in its absorption profile. acs.org Similarly, a photoactive polymer containing a 1',3',3'-trimethyl-spiro[chromene-2,2'-indoline] moiety was found to have an optical bandgap of 4.20 eV. This value was reduced to 3.30 eV upon the incorporation of Zinc Sulfide (ZnS) nanoparticles, demonstrating the tunability of the electronic properties. ed.ac.uk

These findings underscore the power of UV-Vis spectroscopy as a tool for correlating the structural features of this compound derivatives with their electronic behavior and for engineering materials with specific optical properties.

Table 1: UV-Vis Absorption Maxima (λmax) and Optical Bandgap (Eg) of Selected this compound Derivatives and Related Compounds

| Compound Name | Solvent/State | λmax (nm) | Optical Bandgap (Eg) (eV) | Reference |

| 2-(2-(4-(4-chloro) phenyl) vinyl)-1,1,3-trimethyl-1H-benzo[e]indolium iodide | Methanol | - | 4.2 | researchgate.net |

| Semisquaraine Dye (SSK 1) | - | 421 | 2.24 | sci-hub.se |

| Semisquaraine Dye (SSK 2) | - | 424 | 2.24 | sci-hub.se |

| Semisquaraine Dye (SSK 3) | - | 424 | 2.24 | sci-hub.se |

| IN-BT2T-IN | Thin Film | 369 | 1.97 | acs.org |

| Photoactive polymer with 1',3',3'-trimethyl-spiro[chromene-2,2'-indoline] | Thin Film | - | 4.20 | ed.ac.uk |

| Photoactive polymer with ZnS NPs | Thin Film | - | 3.30 | ed.ac.uk |

| Natural Indole | Gas Phase | 270 | - | nih.govacs.org |

Photophysical Properties and Computational Investigations of Trimethyl 1h Indole Systems

Fluorescence and Luminescence Phenomena in Trimethyl-1H-indole Derivatives

Derivatives of this compound are notable for their fluorescent properties, which are integral to their application in various scientific fields, including the development of fluorescent probes and dyes. The core structure, particularly 1,1,2-trimethyl-1H-benzo[e]indole, serves as a robust electron donor in the synthesis of functional dyes. sci-hub.se These dyes, which often feature a planar aromatic structure and extended π-electron conjugation, exhibit intense absorption spectra and are foundational to the creation of materials with significant fluorescence. sci-hub.se

The quaternization of the 1,1,2-trimethyl-1H-benzo[e]indole moiety is a common strategy to produce derivatives with enhanced optical properties. researchgate.net For instance, semisquaraine dyes synthesized from this building block display absorption maxima between 437 and 444 nm and emission maxima in the range of 469–493 nm. sci-hub.seresearchgate.net These derivatives are also known to exhibit intense solid-state fluorescence, with emission maxima observed between 520 and 549 nm. sci-hub.se The significant Stokes shifts, ranging from 32 to 54 nm, are a key characteristic of these compounds, indicating a substantial difference between their absorption and emission wavelengths. sci-hub.seresearchgate.net

The versatility of the this compound scaffold allows for its incorporation into various dye structures, including styryl, squarylium, and cyanine (B1664457) dyes, each with distinct photophysical behaviors. sci-hub.se The development of novel indole (B1671886) derivatives through methods like microwave-assisted reactions has led to functionalized benzo[e]indoline compounds with strong fluorescence and considerable Stokes shifts. researchgate.net These properties make them suitable for applications such as chemosensors for metal ion detection, where they can exhibit "on-off-on" fluorescence switching behavior. researchgate.net

Solvatochromic Effects and Polarity Sensing

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a prominent feature of many this compound derivatives. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Molecules with a low dipole moment in the ground state and a significantly higher dipole moment in the excited state typically show a bathochromic (red) shift in their emission spectra as solvent polarity increases. rsc.org This is due to the enhanced stabilization of the more polar excited state by polar solvents. rsc.org

In the case of donor-π-acceptor (D-π-A) type semisquaraines derived from 1,1,2-trimethyl-1H-benzo[e]indole, a positive emission solvatochromism is observed. sci-hub.se For example, certain semisquaraine dyes (SSK 1–3) show an emission wavelength shift (Δλem) of 21–24 nm when moving from non-polar to polar solvents. sci-hub.se This positive solvatochromism is a clear indicator of an increase in the dipole moment upon excitation, which is characteristic of an intramolecular charge transfer (ICT) process. sci-hub.sersc.org

The photophysical properties of these derivatives, including their solvatochromic behavior, have been studied in various solvents. For instance, some 7-(diethylamino)quinolone chalcones exhibit a red-shifted emission from 502 nm in tetrahydrofuran (B95107) (THF) to 563 nm in ethanol (B145695), indicating a highly polar excited state. acs.org The observed solvatochromism in various indole derivatives confirms that their emission properties are highly sensitive to the surrounding environment's polarity, making them suitable candidates for polarity sensors. rsc.orgmdpi.com

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical behavior of many this compound derivatives, particularly those with a donor-acceptor (D-A) architecture. sci-hub.seossila.com Upon photoexcitation, an electron is transferred from the electron-donating indole moiety to an electron-accepting part of the molecule, leading to a charge-separated excited state. ossila.comiupac.org This ICT process is often responsible for the observed large Stokes shifts and solvatochromism. sci-hub.seacs.org

In some cases, the excited molecule can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor units, to form a twisted intramolecular charge transfer (TICT) state. ossila.comiupac.org The formation of a TICT state, where the donor and acceptor moieties are mutually perpendicular, often leads to non-radiative decay, effectively quenching the fluorescence. ossila.comrsc.org However, if the twisting is hindered, for example in a viscous environment, radiative decay from a locally excited or planar ICT state can occur, leading to enhanced fluorescence. chemrxiv.org

The presence of ICT characteristics in semisquaraines based on 1,1,2-trimethyl-1H-benzo[e]indole has been confirmed through the analysis of oscillator strengths, transition dipole moments, and changes in dipole moments between the ground and excited states. sci-hub.se The decrease in fluorescence intensity of some derivatives in polar solvents is attributed to the stabilization of the TICT state, which promotes non-radiative decay pathways. acs.org The interplay between ICT and TICT states is a key factor governing the fluorescence quantum yield and lifetime of these molecules in different environments. chemrxiv.org

Viscosity-Dependent Emission Enhancement

A significant property of certain this compound derivatives is their ability to act as fluorescent molecular rotors (FMRs), exhibiting viscosity-sensitive emission. sci-hub.se This phenomenon is closely linked to the formation of TICT states. In low-viscosity solvents, the molecule can freely rotate around the donor-acceptor bond in the excited state, leading to the formation of a non-emissive TICT state and thus, low fluorescence quantum yield. chemrxiv.org However, in highly viscous media, this intramolecular rotation is restricted, which inhibits the formation of the TICT state. As a result, the molecule is forced to de-excite through radiative pathways, leading to a significant enhancement in fluorescence intensity. researchgate.netchemrxiv.org

Semisquaraine dyes derived from 1,1,2-trimethyl-1H-benzo[e]indole have demonstrated a notable viscosity-dependent emission enhancement. sci-hub.seresearchgate.net For example, these dyes have shown a 23 to 32-fold increase in fluorescence intensity in a 99% methanol:glycerol mixture compared to a low-viscosity solvent. sci-hub.seresearchgate.net This property makes them highly valuable as viscosity sensors for monitoring changes in microenvironments, such as within living cells. researchgate.netchemrxiv.org The requirements for an effective FMR include a rotatable single bond, good ICT characteristics, a large Stokes shift, and a high fluorescence quantum yield in viscous media. sci-hub.se

Theoretical and Quantum Chemical Studies

Theoretical and quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and photophysical properties of this compound systems. These computational methods provide insights that complement experimental findings and help in the rational design of new functional molecules.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is widely employed to investigate the ground state properties of this compound derivatives. sci-hub.semdpi.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography. researchgate.net These calculations are crucial for understanding the three-dimensional structure of the molecules and how it influences their properties.

DFT calculations also provide valuable information about the distribution of electronic charge within a molecule through methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis. mdpi.com This allows for the identification of electron-rich and electron-deficient regions, which is essential for understanding reactivity and intermolecular interactions. mdpi.com Furthermore, DFT can be used to calculate various quantum chemical parameters that describe the molecule's stability and reactivity. mdpi.com For instance, the molecular structures of semisquaraine dyes have been correlated with their photophysical properties using DFT. sci-hub.se Time-dependent DFT (TD-DFT) is an extension of this method used to predict theoretical absorption spectra in different solvents, providing further validation for experimental observations. sci-hub.seresearchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental aspect of quantum chemical studies that provides deep insights into the electronic properties and reactivity of molecules. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and the energy required for electronic excitation. irjweb.comresearchgate.net

For donor-acceptor systems based on this compound, the spatial distribution of the HOMO and LUMO can confirm the nature of the electronic transition. In many D-π-A type indole derivatives, the HOMO is localized on the electron-donating indole moiety, while the LUMO is concentrated on the electron-accepting group. mdpi.com This spatial separation of the frontier orbitals is a hallmark of an intramolecular charge transfer transition. mdpi.com

DFT calculations at levels such as B3LYP/6-311G(d,p) have been used to determine the HOMO and LUMO energy levels and their distributions for various indole derivatives. researchgate.net The HOMO-LUMO gap can be correlated with the observed absorption and emission wavelengths; a smaller gap generally corresponds to a red-shifted absorption. sci-hub.se For example, in a study of indole-tethered ynones, DFT calculations were part of the mechanistic investigation into their visible-light-induced charge transfer. rsc.org The analysis of frontier molecular orbitals is thus an indispensable tool for understanding and predicting the photophysical behavior of this compound systems.

Molecular Charge Transfer Calculations

The phenomenon of intramolecular charge transfer (ICT) is a critical aspect of the photophysical behavior of donor-π-acceptor (D-π-A) systems based on this compound derivatives. Computational studies are instrumental in quantifying and understanding this process. In semisquaraine dyes (SSK 1-3) featuring a 1,1,2-trimethyl-1H-benzo[e]indole moiety as the electron donor and a squaryl ring as the acceptor, ICT characteristics have been extensively investigated. sci-hub.se The transfer of charge from the donor to the acceptor upon photoexcitation is confirmed through several calculated parameters. sci-hub.se

Key indicators of ICT include high oscillator strengths (f), significant transition dipole moments (μ), and a notable difference between ground and excited state dipole moments. sci-hub.se For instance, a series of these dyes exhibited intense absorption bands attributed to ICT. sci-hub.se The Generalized Mulliken-Hush (GMH) analysis is a robust computational method used to further confirm and quantify the electronic coupling and charge transfer characteristics in such systems. sci-hub.sekisti.re.kr This analysis provides a theoretical framework for understanding the electronic communication between the donor and acceptor moieties that facilitates the charge transfer process. researchgate.netclaremont.edu The photophysical properties that signal strong ICT are summarized in the table below.

These experimental observations, supported by computational models, demonstrate that the 1,1,2-trimethyl-1H-benzo[e]indole group is an effective electron donor, promoting significant ICT in suitably designed chromophores. sci-hub.seacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for investigating the excited states of molecules. aip.orgchemrxiv.org It provides a balance of computational efficiency and accuracy, making it suitable for studying the complex photodynamics of indole derivatives. aip.orgresearchgate.net TD-DFT is employed to calculate vertical excitation energies, which correspond to electronic absorption spectra, and to map out potential energy surfaces of excited states. aip.org

In studies of semisquaraines derived from 1,1,2-trimethyl-1H-benzo[e]indole, TD-DFT has been successfully used to generate theoretical absorption spectra across various solvents. sci-hub.se These calculations help correlate the molecular structure with the observed photophysical properties and understand solvatochromic shifts. sci-hub.se

Furthermore, TD-DFT, especially when combined with quantum mechanical/molecular mechanical (QM/MM) approaches, can simulate the nonadiabatic dynamics of photoexcited indole systems. aip.orgresearchgate.netfu-berlin.de This allows for the elucidation of relaxation pathways and the determination of electronic state lifetimes. For the parent indole molecule, TD-DFT simulations have shown that upon excitation, an ultrafast internal conversion occurs from the initially populated S2 state to the S1 state in a matter of femtoseconds. aip.orgresearchgate.net The subsequent deactivation pathway from the S1 state can be influenced by the environment, such as the presence of explicit water molecules which can open new relaxation channels like electron transfer to the solvent. aip.orgresearchgate.net While these specific dynamics were calculated for the parent indole, the principles and methods are directly applicable to its trimethyl derivatives to understand how methylation impacts these ultrafast processes.

Data based on TD-DFT nonadiabatic dynamics simulations of the parent indole molecule, illustrating the method's capability. aip.orgresearchgate.net

Computational Insights into Reactivity and Regioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting the reactivity and regioselectivity of reactions involving the indole scaffold. acs.orgresearchgate.net The indole nucleus possesses multiple reactive sites, and predicting the outcome of a reaction is not always trivial. DFT calculations can model reaction pathways, determine the energies of transition states, and thus rationalize or predict the observed product distribution. x-mol.com

For instance, in the electrooxidative [3+2] annulation between 1,2,3-trimethylindole and an aniline (B41778) derivative, DFT calculations were used to investigate the mechanism and explain the observed regioselectivity. acs.org The calculations showed that the energy barrier of the intramolecular cyclization step dictates the regiochemical outcome. acs.org Similarly, in 1,3-dipolar cycloaddition reactions, computational studies have been essential. It has been shown that while simple Frontier Molecular Orbital (FMO) theory may not always be accurate, calculations of transition state energies correctly predict reactivity and selectivity. researchgate.net

The reactivity of indole derivatives can also be assessed by examining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net Studies on substituted indoles have shown that electron-withdrawing substituents, like cyanide, lower the energies of both HOMO and LUMO, influencing the molecule's reactivity and making specific carbon atoms more susceptible to nucleophilic attack. researchgate.net These computational insights are crucial for designing synthetic routes and developing novel reactions. mdpi.com

Polarizable Continuum Models (PCM) for Solvent Effects

Solvents can significantly influence the properties and reactivity of molecules, and the Polarizable Continuum Model (PCM) is a widely used computational method to account for these effects. wikipedia.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM treats the solvent as a continuous medium with a specific dielectric constant (ε). wikipedia.org This approach allows for the efficient calculation of solvent effects on molecular structure, stability, and spectroscopic properties. wikipedia.orgresearcher.life

Several formulations of PCM exist, including the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (CPCM), which are available in many quantum chemistry software packages. wikipedia.orgacs.org These models are frequently used in conjunction with DFT calculations.

In the study of indole derivatives, PCM has been applied to understand the influence of solvent polarity on tautomeric equilibria. For example, calculations on tropolone-substituted indolinyl systems, which are structurally related to trimethyl-1H-indoles, used the IEF-PCM model to investigate the relative stability of different tautomers in the gas phase versus a polar solvent like DMSO. nih.gov The results often show that an increase in solvent polarity can stabilize the more polar tautomer. nih.gov Similarly, TD-DFT calculations combined with PCM are used to predict how the absorption and emission spectra of dyes based on this compound will shift in different solvents (solvatochromism). nih.govscience.gov

Derivatization and Functionalization Strategies for the Trimethyl 1h Indole Core

Site-Selective Functionalization Approaches

Achieving regioselectivity in the functionalization of the indole (B1671886) ring is a significant challenge due to the presence of multiple reactive sites. Modern synthetic strategies have increasingly focused on direct C-H functionalization, N-H modification, and ring annulation to control the position of new substituents.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the indole core without the need for pre-functionalized starting materials. researchgate.net These methods often rely on transition-metal catalysis to activate specific C-H bonds.

For indole derivatives, functionalization can be directed to various positions (C2, C3, C4, C5, C6, C7) depending on the catalyst and directing group used. nih.gov For instance, palladium-catalyzed reactions have been developed for the direct alkylation of the C-H bond adjacent to the NH group in 1H-indoles. organic-chemistry.org A cocatalyst system of palladium and norbornene facilitates the regioselective alkylation of NH-indoles at the C2 position with primary alkyl bromides under mild conditions. organic-chemistry.org While this method is broadly applicable, its extension to N-methylated indoles like 1,2,3-trimethylindole presents a challenge, as the reaction typically targets the C-H bond adjacent to the N-H group. organic-chemistry.org

Iron-catalyzed C-H alkylation offers a more sustainable alternative, proceeding under mild conditions without requiring Grignard reagents. acs.org These reactions can show differing regioselectivity (Markovnikov or anti-Markovnikov) depending on the nature of the alkene used as the alkylating agent. acs.org Furthermore, directing groups installed on the indole nitrogen can steer functionalization to otherwise inaccessible positions on the benzene (B151609) ring portion of the scaffold, such as C7 or C4. nih.gov

Ruthenium(II) catalysis has been shown to be effective for the site-selective C-3 alkenylation of certain indole derivatives by employing an ester as a directing group, which facilitates the formation of a six-membered metallacycle intermediate. nih.gov

| Method | Catalyst/Reagents | Target Site | Key Features |

| C-H Alkylation | Pd(OAc)₂ / Norbornene / K₂CO₃ | C2 (on NH-indoles) | Mild conditions, high regioselectivity for NH-indoles. organic-chemistry.org |

| C-H Alkylation | Three-coordinate iron(0) complex | C3 or C2 | Grignard-reagent-free, regioselectivity dependent on alkene substrate. acs.org |

| C-H Alkenylation | [RuCl₂(p-cymene)]₂ / AgSbF₆ | C3 | Utilizes an ester directing group to achieve high site selectivity. nih.gov |

| C-H Arylation | Pd(OAc)₂ or Cu catalyst / Directing Group | C4, C5, C6, C7 | Directing group on nitrogen or C3 controls regioselectivity on the benzene ring. nih.gov |

The nitrogen atom of the indole ring is a key site for functionalization, particularly in N-H free indoles. Alkylation of the indole nitrogen is a fundamental transformation. While traditional alkylation with alkyl halides can occur, it sometimes leads to mixtures of N- and C-alkylated products, including over-alkylation to form indolium salts. bhu.ac.in

Modern approaches offer greater control and selectivity. A cooperative catalysis system using rhodium and a chiral phosphoric acid has been developed for the intermolecular enantioselective N-alkylation of 1H-indoles. nih.gov This method involves an N-H bond insertion reaction with a diazoacetate, producing N-alkyl indoles with a newly formed stereocenter in high yields and excellent enantioselectivities. nih.gov A key advantage of this system is its tolerance for both α-aryl and α-alkyl diazoacetates, requiring only low catalyst loadings. nih.gov

Distinguishing between N-alkylation and C-alkylation is a central theme. Borane-catalyzed methods using B(C₆F₅)₃ have been shown to favor direct C3 alkylation even on NH-bearing indoles, with no N-methylation observed under optimized conditions. acs.org In contrast, palladium-catalyzed methods can be tuned to selectively achieve N-H functionalization over C-H functionalization by altering the base and additives. beilstein-journals.org

Annulation reactions provide a powerful strategy for constructing new rings fused to the indole core, leading to complex polycyclic heterocyclic systems. These reactions significantly expand the structural diversity derivable from the trimethyl-1H-indole scaffold.

One approach involves the MeOTf-induced annulation of N-(2-cyanoaryl)indoles. This method proceeds smoothly to afford indolo[1,2-a]indol-10-imines in high yields. acs.org The reaction is tolerant of various electron-donating and electron-deficient substituents on the aryl ring. acs.org

Palladium-catalyzed intramolecular oxidative coupling is another effective technique. This method can convert N-aryl enamine carboxylates into their corresponding indole derivatives, a process that can be accelerated using microwave irradiation to give excellent yields and high regioselectivity. mdpi.com Transition-metal-catalyzed double cyclization reactions have also been developed. For example, a palladium(II)-catalyzed carbonylative double cyclization of specific 2-alkynylanilines can produce fused furo[3,4-b]indol-1-ones. beilstein-journals.org

The Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines represents another class of annulation, leading to the formation of azepino[3,4,5-cd]indoles through regioselective ring closure at the indole C3 position. beilstein-journals.org Similarly, iridium-catalyzed asymmetric [4 + 3] cycloadditions of 4-indolyl allylic alcohols with azomethine ylides afford azepino[3,4,5-cd]indoles with high regioselectivity and enantioselectivity. beilstein-journals.org

Introduction of Diverse Chemical Functionalities

The introduction of reactive functional groups, such as formyl and acyl moieties, onto the this compound core is a critical step for subsequent chemical transformations. These groups serve as synthetic handles for building more complex structures through condensation and cyclization reactions.

Formylation and acylation are fundamental electrophilic substitution reactions for indoles. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group, typically at the C3 position. However, for substrates where the C3 position is blocked, such as in 1,2,3-trimethylindole, the reaction proceeds via a non-conventional pathway. The initial electrophilic attack occurs at C3, followed by the loss of a proton from the C2-methyl group to yield a 2-methyleneindoline intermediate, which is then formylated. sciencemadness.org In the case of 2,3,3-trimethyl-3H-indole (an indolenine), Vilsmeier-Haack formylation results in the formation of 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole. researchgate.net

More recent methods offer milder conditions and broader applicability. A boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzed formylation using trimethyl orthoformate (TMOF) as the formyl source provides a rapid and efficient route to C-formylindoles. acs.orgacs.org This protocol is notable for its operational simplicity, use of inexpensive reagents, and very short reaction times, often just 1-5 minutes at room temperature. acs.org

For acylation, a general method involves the use of an N-indolyl triethylborate intermediate, formed by reacting the indole with t-BuOK and Et₃B. acs.org This intermediate reacts smoothly with various acid chlorides and chloroformates to provide C3-acylated and C3-carboxylated indoles regioselectively and in high yields under mild conditions. acs.org

| Substrate | Reaction | Reagents | Product | Yield | Reference |

| 1,2,3-Trimethylindole | Vilsmeier-Haack Formylation | DMF / POCl₃ | 1,2-Dimethyl-3-formyl-methyleneindoline derivative | >80% | sciencemadness.org |

| 2,3,3-Trimethyl-3H-indole | Vilsmeier-Haack Formylation | DMF / POCl₃ | 2-(Diformylmethylidene)-2,3-dihydro-3,3-dimethylindole | - | researchgate.net |

| Indole (general) | Formylation | TMOF / BF₃·OEt₂ | C3-Formylindole | up to 82% | acs.org |

| Indole (general) | Acylation | 1. t-BuOK, Et₃B; 2. RCOCl | 3-Acylindole | up to 82% | acs.org |

The formyl and acyl groups introduced onto the this compound core are versatile intermediates for further elaboration. They readily participate in condensation and cyclization reactions to build a wide array of heterocyclic structures.

For example, 1H-indole-3-carboxaldehyde undergoes condensation with primary amines to form Schiff bases (aldimines), which are themselves useful synthetic intermediates. ekb.eg More complex cyclizations can be achieved through multi-component reactions.

The functionalization of 1,1,2-trimethyl-1H-benzo[e]indole with phosphorus oxychloride (POCl₃) yields 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde, a dialdehyde (B1249045) that can be coupled with amino sugars via condensation reactions to create new bioactive derivatives. dergipark.org.tr By analogy, formylated or acylated trimethyl-1H-indoles can serve as electrophilic partners in similar condensation pathways.

The reaction of 2,3,3-trimethylindoline (B99453) derivatives with substituted o-quinones in refluxing acetic acid leads to a complex ring contraction and cyclization cascade, resulting in novel polycyclic systems such as pyrindino[1,2-a]indoles. acs.org This demonstrates how the reactive methylene (B1212753) group adjacent to the indole nitrogen in certain trimethylindole isomers can participate in complex cyclization reactions. Palladium-catalyzed cyclization of appropriately substituted 2-alkynylanilines is a versatile route to the indole nucleus itself, which can be further functionalized in situ. mdpi.com

Synthesis of Conjugated Systems with this compound Units

The this compound core is a versatile building block for the synthesis of complex conjugated systems, which are of significant interest for applications in dyes, fluorescent probes, and materials science. ktu.edu Various strategies have been developed to extend the π-conjugation of the indole ring by introducing unsaturated substituents, primarily at the C2-methyl or C3-position.

Key synthetic methods include:

Knoevenagel Condensation: A widely utilized method for forming new carbon-carbon double bonds. The reaction of 1,1,2-trimethyl-1H-benzo[e]indole with various substituted benzaldehydes is a prime example. nih.gov This condensation is typically catalyzed by a base such as piperidine (B6355638) in a suitable solvent like ethanol (B145695) at reflux. ktu.edu The resulting 2-phenylethenyl-1H-benzo[e]indole dyes possess extended conjugation, leading to significant photophysical properties. nih.gov For certain substrates, such as those containing electron-donating groups like dimethylamino or diethylamino functionalities, the use of trifluoroacetic acid has been shown to improve reaction yields. ktu.edu

Vilsmeier-Haack Reaction: This reaction introduces formyl groups, which can then be used to build larger conjugated systems. The treatment of 1,1,2-trimethyl-1H-benzo[e]indole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields 2-(1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)malonaldehyde. dergipark.org.tr This dialdehyde serves as a reactive intermediate that can be coupled with other molecules, such as amino sugars, to form Schiff bases, thereby extending the conjugated system and incorporating new functionalities. dergipark.org.tr

Reaction with Nitro-olefins: Fischer's base (1,3,3-trimethyl-2-methyleneindoline), an isomer of this compound, reacts with electrophilic nitro-olefins. arkat-usa.org These reactions, carried out at low temperatures in solvents like ether, typically yield Michael-type adducts. However, adducts derived from alkoxy-nitro-olefins can undergo a subsequent elimination reaction, resulting in the formal nitro-olefination of the Fischer's base and the formation of conjugated nitrodienes. arkat-usa.org

Fischer Indolization for Extended Systems: The Fischer indole synthesis itself can be used to construct large, C₃-symmetric conjugated systems. The reaction of truxenone (B1584773) with various phenylhydrazine (B124118) derivatives leads to the formation of indole-based truxenes, which are highly conjugated, star-shaped molecules with unique photophysical properties. nih.gov

The table below summarizes various synthetic approaches to conjugated systems based on the this compound core.

| Reaction Type | Indole Precursor | Reagents | Product Type | Reference(s) |

| Knoevenagel Condensation | 1,1,2-Trimethyl-1H-benzo[e]indole | Substituted benzaldehydes, piperidine, acetic acid | 2-Phenylethenyl-1H-benzo[e]indole dyes | ktu.edunih.gov |

| Vilsmeier-Haack / Schiff Base | 1,1,2-Trimethyl-1H-benzo[e]indole | POCl₃, DMF, then amino sugars | Conjugated Schiff bases | dergipark.org.tr |

| Michael Addition / Elimination | Fischer's Base | Nitro-olefins, Alkoxy-nitro-olefins | Conjugated nitrodienes | arkat-usa.org |

| Fischer Indolization | Truxenone | Phenylhydrazine derivatives | C₃-Symmetric Indolo-truxenes | nih.gov |

Formation of N-Quaternary Indolium Salts and Their Reactivity

The quaternization of the nitrogen atom in the this compound ring system is a fundamental functionalization strategy that transforms the neutral indole into a cationic indolium salt. This process enhances the electrophilicity of the molecule and serves as a crucial step in the synthesis of numerous functional dyes and materials. researchgate.netmdpi.com